N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H19NO2S2 and its molecular weight is 357.49. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Medicinal Chemistry Applications
Synthetic Routes and Compound Characterization : Research has demonstrated various synthetic methodologies utilizing thiophene derivatives for the creation of heterocyclic compounds with potential pharmacological properties. For instance, thiophenylhydrazonoacetates have been synthesized through coupling reactions, leading to the formation of diverse derivatives such as pyrazole, isoxazole, and pyrimidine, among others (Mohareb et al., 2004). This showcases the chemical versatility of thiophene-containing compounds in generating a wide array of heterocyclic structures.
Antimicrobial and Anti-Tumor Agents : Compounds incorporating the thiophene moiety have been evaluated for their antimicrobial and anti-tumor activities. For example, new benzo[b]thiophene derivatives have been synthesized and found to possess potent biological activities, highlighting the therapeutic potential of these compounds in addressing various diseases (Isloor et al., 2010). This indicates that modifications on the thiophene scaffold can yield compounds with significant biological activities.
Nonlinear Optical (NLO) Properties : Research into 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has revealed insights into their electronic and NLO properties, facilitated by DFT calculations. This study underscores the impact of substituents on the optical behavior of thiophene derivatives, suggesting their applicability in materials science for the development of new optical materials (Ahmad et al., 2021).
CARM1 Inhibitors : In medicinal chemistry, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting CARM1 have been developed, with thiophene analogues displaying superior potency. This emphasizes the role of thiophene derivatives in the design of enzyme inhibitors for therapeutic applications (Allan et al., 2009).
Mechanism of Action
Mode of action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-18(17-11-14-3-1-2-4-16(14)24-17)20-13-19(6-8-22-9-7-19)15-5-10-23-12-15/h1-5,10-12H,6-9,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOLMRRVFIZDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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